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alpha-D-mannose 6-phosphate - 40436-60-0

alpha-D-mannose 6-phosphate

Catalog Number: EVT-3199755
CAS Number: 40436-60-0
Molecular Formula: C6H13O9P
Molecular Weight: 260.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-D-mannose 6-phosphate is the alpha-anomer of D-mannose 6-phosphate. It has a role as an epitope. It is functionally related to an alpha-D-mannose. It is a conjugate acid of an alpha-D-mannose 6-phosphate(2-).
Source and Classification

Alpha-D-mannose 6-phosphate is primarily found in living organisms, particularly in animal tissues where it is involved in glycoprotein synthesis. It is classified as a carbohydrate, specifically a hexose phosphate. Its role as a marker for lysosomal enzyme targeting makes it vital for cellular functions and metabolism.

Synthesis Analysis

The synthesis of alpha-D-mannose 6-phosphate can be achieved through several methods, including enzymatic and chemical approaches.

  1. Enzymatic Synthesis:
    • A notable method involves using polyphosphate-dependent mannose kinase from Arthrobacter species. This enzyme catalyzes the phosphorylation of mannose to form alpha-D-mannose 6-phosphate.
    • Key parameters influencing this reaction include the concentration of magnesium ions, which stabilizes the substrate and enhances the reaction rate. Optimal conditions typically involve a pH of around 8.5 and specific substrate molar ratios to maximize conversion efficiency, achieving rates over 99% under controlled conditions .
  2. Chemical Synthesis:
    • Chemical methods have also been developed, including the synthesis of glycan oxazolines containing mannose 6-phosphate moieties. These strategies often involve protecting group chemistry to selectively introduce phosphate groups at desired positions on the mannose backbone .
    • The synthesis may include multiple steps such as glycosylation reactions and subsequent deprotection to yield the final phosphorylated product.
Molecular Structure Analysis

The molecular structure of alpha-D-mannose 6-phosphate can be described as follows:

  • Chemical Formula: C6_6H13_{13}O7_7P
  • Molecular Weight: Approximately 220.14 g/mol
  • Structure: It consists of a six-carbon chain with hydroxyl groups attached to various carbons, along with one phosphate group attached to the sixth carbon. The structure can be represented in both its linear and cyclic forms, with the cyclic form being predominant in solution.

The presence of the phosphate group significantly alters its chemical properties compared to mannose, influencing its reactivity and interactions with biological receptors.

Chemical Reactions Analysis

Alpha-D-mannose 6-phosphate participates in several important biochemical reactions:

  1. Isomerization: It can be converted into fructose 6-phosphate through the action of mannose-6-phosphate isomerase, which plays a key role in carbohydrate metabolism .
  2. Glycosylation Reactions: It serves as a substrate for glycosylation processes where it can be transferred onto proteins or other carbohydrates, influencing their biological activity and stability.
  3. Receptor Binding: The compound binds specifically to cation-dependent and cation-independent mannose 6-phosphate receptors, facilitating the transport of lysosomal enzymes .
Mechanism of Action

The mechanism of action of alpha-D-mannose 6-phosphate primarily involves its role as a targeting signal for lysosomal enzymes:

  • When lysosomal enzymes are synthesized in the endoplasmic reticulum, they receive N-acetylglucosamine-1-phosphate tags that are subsequently converted to mannose 6-phosphate tags.
  • These tags are recognized by specific receptors (cation-independent mannose 6-phosphate receptor and cation-dependent mannose 6-phosphate receptor) located in the trans-Golgi network, directing these enzymes to lysosomes where they are required for intracellular digestion .
Physical and Chemical Properties Analysis

Alpha-D-mannose 6-phosphate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar hydroxyl and phosphate groups.
  • Stability: Generally stable under physiological conditions but may hydrolyze under extreme pH or temperature conditions.
  • pKa Values: The phosphate group contributes to acidic properties; typical pKa values for phosphate groups range from about 1.5 to 7.5 depending on the environment .

These properties make it suitable for various biochemical applications.

Applications

Alpha-D-mannose 6-phosphate has numerous scientific applications:

  1. Biochemical Research: Used extensively in studies related to glycoprotein synthesis and enzyme targeting mechanisms.
  2. Therapeutic Development: Potential applications in drug delivery systems targeting lysosomes or enhancing enzyme replacement therapies for lysosomal storage disorders.
  3. Diagnostic Tools: Its binding affinity to specific receptors makes it useful in developing diagnostic assays for certain diseases related to lysosomal dysfunction.
Biochemical Synthesis and Metabolic Integration of alpha-D-Mannose 6-Phosphate

Enzymatic Phosphorylation via Hexokinase and Phosphomannose Isomerase

Alpha-D-mannose 6-phosphate (M6P) is synthesized intracellularly through two primary pathways. The direct route involves phosphorylation of D-mannose by hexokinase (HK), utilizing ATP as a phosphate donor. This reaction occurs in the cytosol, generating M6P as the initial committed step toward mannose utilization. Notably, mannose competes with glucose for both hexose transporters (GLUT family) and hexokinases, though its physiological plasma concentration (50–100 μM) is substantially lower than glucose (5 mM) [4].

The majority of cellular M6P originates indirectly from glycolytic intermediates via phosphomannose isomerase (PMI; EC 5.3.1.8). This zinc-dependent metalloenzyme catalyzes the reversible interconversion between fructose-6-phosphate (F6P) and M6P, establishing a critical metabolic branch point [9]. PMI exhibits strict stereospecificity for the β-anomer of M6P, while the α-anomer acts as a weak inhibitor [9]. Its mechanism involves a cis-enediol intermediate and a proton shuttle facilitated by Tyr278 and a Zn²⁺ ion in humans [9]. The metabolic fate of M6P is determined by the competition between PMI and phosphomannomutase (PMM2):

  • >95% of cellular M6P is catabolized by PMI to F6P, feeding into glycolysis or gluconeogenesis.
  • <5% is converted by PMM2 to mannose-1-phosphate (Man-1-P), the precursor for GDP-mannose and dolichol-phosphate-mannose, essential for glycosylation [4] [6].

Table 1: Enzymes Governing Mannose 6-Phosphate Metabolism

EnzymeReactionPrimary LocationAnomer SpecificityKey Regulators
HexokinaseMannose + ATP → Mannose-6-P + ADPCytosolNoneGlucose competition, ATP/ADP
Phosphomannose Isomerase (PMI)Mannose-6-P ⇌ Fructose-6-PCytosolβ-anomer onlyErythrose-4-P (inhibitor)
Phosphomannomutase (PMM2)Mannose-6-P ⇌ Mannose-1-PCytosolNot fully characterizedMg²⁺ dependence

Metabolic flux studies using [2-³H]-mannose reveal rapid phosphorylation and compartmentalization: within seconds, label appears in Man-6-P and Man-1-P; within minutes, in GDP-mannose and glycoconjugates [4] [6]. Inhibiting PMI (e.g., with benzoisothiazolone derivatives like MLS0315771) significantly diverts M6P toward glycosylation pathways, demonstrating the enzyme's gatekeeper role [6].

UDP-N-Acetylglucosamine-1-Phosphotransferase in M6P Tag Formation

M6P functions as a pivotal recognition marker for lysosomal enzyme targeting. Its de novo generation occurs exclusively in the cis-Golgi via a two-step enzymatic process initiated by UDP-N-acetylglucosamine-1-phosphotransferase (GNPT). This 400-kDa hexameric complex (α₂β₂γ₂) recognizes conformation-dependent signals on nascent lysosomal hydrolases [2] [3].

Catalytic Mechanism and Substrate Recognition:GNPT transfers N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to the C6 hydroxyl of specific mannose residues within high-mannose N-glycans (Man₆₋₉GlcNAc₂), forming a phosphodiester intermediate: Man-6-P←→GlcNAc. Structural studies reveal a deep catalytic cavity accommodating UDP-GlcNAc and a proposed one-step transfer mechanism [2]. The enzyme exhibits remarkable selectivity, tagging only ~70 of ~2,700 soluble Golgi glycoproteins as lysosomal enzymes. This specificity is mediated by domains within the α/β subunits (encoded by GNPTAB) that recognize surface lysine residues and protein conformation of hydrolases [2] [3].

Role of the γ Subunit (GNPTG):The γ subunit, though non-catalytic, contains a mannose-binding domain critical for substrate selection. Structural analyses show GNPTG binds mannose-containing glycans in various configurations, potentially positioning glycans for phosphorylation. GNPTG is essential for efficient tagging of approximately two-thirds of lysosomal enzymes; mutations in GNPTG cause mucolipidosis III γ, a lysosomal storage disorder [2] [3].

Table 2: The UDP-N-Acetylglucosamine-1-Phosphotransferase (GNPT) Complex

SubunitGeneStructural FeaturesFunctional RoleConsequences of Deficiency
α/βGNPTABCatalytic domain, transmembrane domains, hydrolase recognition domains (RRM, EGF, DMAP1 domains)Catalysis, lysosomal enzyme recognition, Golgi anchoringMucolipidosis II/III (severe lysosomal storage disease)
γGNPTGMannose-binding domainSubstrate selection/glycan positioningMucolipidosis III γ (milder disease)

The phosphodiester intermediate is subsequently hydrolyzed by N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase ("uncovering enzyme", NAGPA), which removes the terminal GlcNAc to expose the M6P recognition marker [2] [10]. This reaction occurs in the trans-Golgi network (TGN), rendering the glycans competent for receptor binding.

Golgi Apparatus Processing and N-Linked Glycosylation Pathways

M6P biosynthesis is intricately linked to the processing of N-linked glycans within the secretory pathway.

Glycan Processing and Phosphorylation:Nascent glycoproteins enter the endoplasmic reticulum (ER) with high-mannose oligosaccharides (Glc₃Man₉GlcNAc₂). After glucose trimming and ER quality control, glycoproteins traffic to the Golgi. In the cis-Golgi:

  • Mannosidase I trims mannose residues to generate Man₅₋₆GlcNAc₂ structures.
  • GNPT surveys glycoprotein conformation and selectively phosphorylates mannose residues (typically at 1→2 or 1→3 linkages) on lysosomal enzymes [2] [3].
  • NAGPA in the trans-Golgi network (TGN) uncovers the M6P tag [10].

Receptor Recognition and Lysosomal Targeting:Exposed M6P residues are bound by P-type lectins: the 46-kDa cation-dependent MPR (CD-MPR) and the 300-kDa cation-independent MPR (CI-MPR, also IGF2R). These receptors localize to the TGN and plasma membrane:

  • TGN Sorting: Receptor-M6P complexes are packaged into clathrin-coated vesicles budding from the TGN. Kinesin motor protein KIF13A facilitates the transport of MPR-containing vesicles to endosomes [1].
  • Endosomal Sorting: Acidification of endosomes (pH ~6.0) triggers M6P dissociation from receptors. Lysosomal enzymes proceed to lysosomes, while receptors recycle.
  • Secretion-Recapture: Some M6P-tagged enzymes escape to the extracellular space. CI-MPR at the plasma membrane recaptures them via clathrin-mediated endocytosis, a pathway exploited therapeutically in enzyme replacement therapy (ERT) for lysosomal storage diseases [3].

Table 3: Key Components of Golgi-Dependent M6P Pathway

ComponentLocationFunctionKey Interactions
GNPT Complex (α₂β₂γ₂)cis-Golgi membranePhosphodiester formation on mannose residues of lysosomal enzymesUDP-GlcNAc, lysosomal hydrolase recognition domains
NAGPA ("Uncovering enzyme")trans-Golgi networkHydrolysis of GlcNAc from phosphodiester to expose M6PGlcNAc-β-1-P-Mannose substrate
CD-MPRTGN, endosomes, PMBinds M6P monoesters; requires divalent cations (Zn²⁺, Mn²⁺)M6P glycans, clathrin coat proteins
CI-MPRTGN, endosomes, PMBinds M6P mono/diesters & IGF2; multi-domain (domains 3,5,9 bind M6P)M6P glycans, IGF2, clathrin, retromer complex

Biological Significance of M6P Glycoforms:The position and number of M6P residues influence receptor affinity. High-affinity binding typically requires terminal αMan6P(1→2)αMan(1→3)Man motifs (A-arm position). CI-MPR binds mono/diphosphorylated Man₆₋₉ glycans and phosphodiesters, while CD-MPR prefers monophosphorylated glycans. Specific antibodies (e.g., scFv M6P-1) bind only mono/diphosphorylated Man₆ and Man₇ glycans with M6P on the A-arm, highlighting structural nuances in M6P recognition [7].

Properties

CAS Number

40436-60-0

Product Name

alpha-D-mannose 6-phosphate

IUPAC Name

[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

InChI

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6+/m1/s1

InChI Key

NBSCHQHZLSJFNQ-PQMKYFCFSA-N

SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Synonyms

mannose-6-phosphate
mannose-6-phosphate dilithium salt
mannose-6-phosphate disodium salt
mannose-6-phosphate sodium salt, (D)-isome

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)OP(=O)(O)O

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